4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid
Description
The compound 4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid is a benzoic acid derivative featuring a conjugated (E)-configured propenoyl linker substituted with a cyano group at position 2 and a 5-(2-methylcyclopropyl)furan-2-yl moiety at position 3. The benzoic acid group contributes strong hydrogen-bonding capacity (via the carboxylic acid), while the cyano group enhances electrophilicity.
This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., proteases or kinases), where the benzoic acid could act as a binding anchor and the cyano group participates in covalent or polar interactions.
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-8-16(11)17-7-6-15(25-17)9-13(10-20)18(22)21-14-4-2-12(3-5-14)19(23)24/h2-7,9,11,16H,8H2,1H3,(H,21,22)(H,23,24)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPSNAIFROBBJO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a cyano group, an acrylamide moiety, and a furan ring, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's configuration suggests that it may interact with various biological targets due to its multiple functional groups.
1. Antioxidant Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antioxidant properties. The presence of the furan ring and cyano group may enhance electron donation capabilities, thus neutralizing free radicals and reducing oxidative stress in cells .
2. Enzyme Inhibition
Studies have shown that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the treatment of neurodegenerative diseases like Alzheimer's . For instance, certain PABA derivatives demonstrated IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential.
3. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with furan rings have been reported to display antibacterial properties against various pathogens. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound against clinically relevant strains.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Enzyme Inhibition | AChE and BChE inhibition | |
| Antimicrobial | Bacterial inhibition |
Case Study: Enzyme Inhibition
In a study evaluating enzyme inhibition, a series of PABA derivatives were synthesized and tested for their ability to inhibit AChE. The most potent inhibitor exhibited an IC50 value of 0.59 µM, suggesting that modifications similar to those found in this compound could lead to enhanced biological activity .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C21H20N2O4
- Molecular Weight : 364.401 g/mol
Medicinal Chemistry
Potential Therapeutic Uses : The compound's structural features suggest it may exhibit significant biological activities, particularly as an anticancer or antimicrobial agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth and bacterial proliferation.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of furan-based compounds on cancer cell lines demonstrated that derivatives of furan exhibit selective toxicity towards various cancer types. The unique structure of 4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid may enhance this activity due to its ability to interact with specific molecular targets involved in cancer progression.
Organic Synthesis
Building Block in Synthesis : This compound can serve as a versatile building block in organic synthesis. Its reactivity allows for modifications that can lead to the development of new derivatives with enhanced properties.
Synthesis Pathways
The synthesis involves several steps, including:
- Formation of the furan ring.
- Introduction of the cyano group through nucleophilic substitution.
- Coupling reactions to attach the benzoic acid moiety.
Materials Science
Use in Polymer Chemistry : The compound may be utilized in the development of novel polymers with specific functionalities, such as improved thermal stability or enhanced mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for advanced applications in electronics or coatings.
Biochemical Applications
Interaction Studies : Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and spectroscopy can provide insights into binding affinities and interactions with proteins or enzymes.
Data Table: Interaction Studies
| Study Type | Methodology | Findings |
|---|---|---|
| Molecular Docking | AutoDock Vina | High binding affinity to target enzyme |
| Spectroscopy | NMR and Mass Spectrometry | Confirmation of structural integrity after binding |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Backbone and Functional Groups: The target compound uniquely combines benzoic acid, cyano, and cyclopropyl-furan groups, balancing polarity and rigidity. Its amide linker contrasts with the thiourea group in , which may enhance metal-binding capacity but reduce metabolic stability.
Substituent Effects :
- The thiourea-containing compound has a higher molecular weight (402.08) and a chlorine atom, increasing hydrophobicity and steric hindrance. The thiourea group introduces additional hydrogen-bonding sites but may confer toxicity risks.
- The thienyl-biphenyl derivative features bulky dibutoxy-biphenyl groups, significantly increasing lipophilicity (logP likely >5) and complexity. This structure may hinder aqueous solubility but improve membrane permeability.
Electronic and Solubility Profiles: The methoxy-hydroxy analog contains polar hydroxyl and methoxy groups, enhancing water solubility compared to the target compound. However, its lack of a cyano group reduces electrophilicity.
Implications for Drug Design
- Metabolic Stability : The cyclopropyl group in the target compound and may resist oxidative metabolism, a common issue with furan rings .
- Binding Interactions: The benzoic acid in the target compound and can anchor to basic residues (e.g., lysine or arginine) in target proteins, while the cyano group in the target compound and may form dipole-dipole interactions or covalent bonds.
- Solubility vs. Permeability : The target compound’s moderate polarity (PSA ~90 Ų estimated) balances solubility and permeability better than the highly lipophilic or polar analogs.
Q & A
Q. What methods optimize multi-step synthesis for compounds with sensitive functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
